(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2242748-01-0
VCID: VC18132488
InChI: InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

CAS No.: 2242748-01-0

Cat. No.: VC18132488

Molecular Formula: C11H16F3NO4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid - 2242748-01-0

Specification

CAS No. 2242748-01-0
Molecular Formula C11H16F3NO4
Molecular Weight 283.24 g/mol
IUPAC Name (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1
Standard InChI Key BQBZFVBNWIBSHC-BQBZGAKWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F

Introduction

Structural and Stereochemical Characteristics

Key Structural Properties

PropertyValue
Molecular FormulaC₁₁H₁₆F₃NO₄
Molecular Weight283.24 g/mol
IUPAC Name(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
LogP (Partition Coefficient)1.74 (estimated)
Polar Surface Area67 Ų

Chemical Reactivity and Functional Group Interactions

Electrophilic and Nucleophilic Sites

The trifluoromethyl group at C3 exerts a strong electron-withdrawing effect, polarizing adjacent C-H bonds and enhancing electrophilicity at C2 and C4. This polarization facilitates nucleophilic attacks, making the compound amenable to substitutions or ring-opening reactions. Conversely, the Boc group stabilizes the pyrrolidine nitrogen, reducing its basicity and protecting it from unwanted protonation .

Reactivity Hotspots

  • Carboxylic Acid (-COOH): Participates in acid-base reactions, esterifications, and amide couplings.

  • Trifluoromethyl (-CF₃): Engages in hydrogen bonding and hydrophobic interactions, influencing solubility and target binding.

  • Boc Group: Cleavable under acidic conditions (e.g., HCl in dioxane), enabling deprotection for further functionalization.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

This compound’s primary utility lies in its role as a building block for pharmaceuticals. The trifluoromethyl group enhances metabolic stability and membrane permeability, traits desirable in CNS-active drugs and protease inhibitors. For example, it may serve as a precursor in the synthesis of:

  • Antiviral Agents: Analogues targeting viral proteases (e.g., HIV-1 protease).

  • Anticancer Compounds: Kinase inhibitors leveraging the -CF₃ group’s hydrophobic interactions.

  • Anti-inflammatory Drugs: Modulators of cyclooxygenase (COX) enzymes .

Case Study: Comparison with (2S,4R)-Isomer

The (2S,4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 470482-44-1) shares the same molecular formula but differs in stereochemistry. Key distinctions include:

  • Spatial Orientation: The -CF₃ group at C4 alters ring conformation, affecting binding to chiral targets.

  • Supplier Availability: Priced at $125/100 mg (BLD Pharmatech), the (2S,4R)-isomer is more commercially accessible than the (2S,3S)-variant .

SupplierPurityPrice (100 mg)Lead Time
BLD Pharmatech Co.97%$1251 day
Angene International97%$985 days

The compound is classified as "for research use only," with handling guidelines emphasizing storage at -20°C in anhydrous conditions .

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